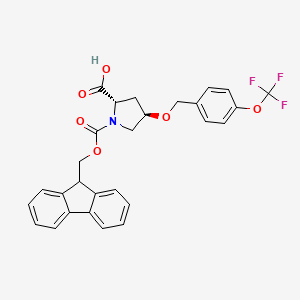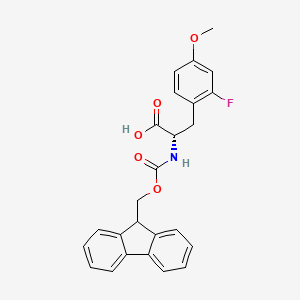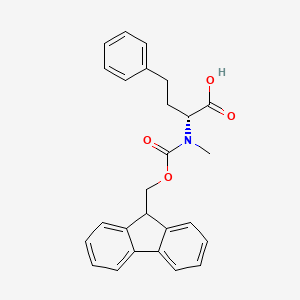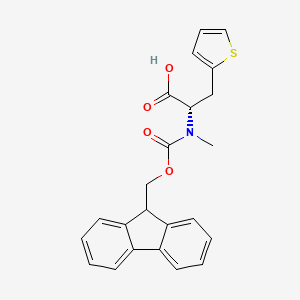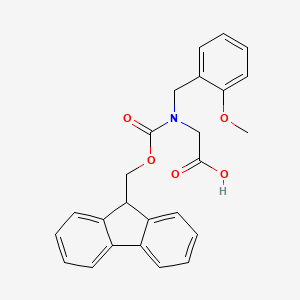
N-Fmoc-N-(2-methoxybenzyl)-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-(2-methoxybenzyl)-glycine: is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-methoxybenzyl group attached to the nitrogen atom of glycine. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide.
2-Methoxybenzyl Protection: The next step involves the protection of the carboxyl group of glycine with a 2-methoxybenzyl group. This can be achieved using 2-methoxybenzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran or acetonitrile.
Industrial Production Methods: Industrial production of N-Fmoc-N-(2-methoxybenzyl)-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Deprotection Reactions: N-Fmoc-N-(2-methoxybenzyl)-glycine undergoes deprotection reactions to remove the Fmoc and 2-methoxybenzyl groups. Fmoc deprotection is typically achieved using a base like piperidine in an organic solvent, while 2-methoxybenzyl deprotection can be carried out using acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The compound can participate in substitution reactions where the protected glycine is incorporated into peptide chains. This involves coupling reactions with other amino acids or peptide fragments using reagents like carbodiimides or phosphonium salts.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
2-Methoxybenzyl Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides (e.g., N,N’-diisopropylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in organic solvents.
Major Products Formed:
Deprotected Glycine: Removal of protecting groups yields free glycine.
Peptide Chains: Incorporation into peptide chains results in various peptide products depending on the sequence and length of the peptide.
科学研究应用
Chemistry: N-Fmoc-N-(2-methoxybenzyl)-glycine is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. Its dual protection allows for selective deprotection and coupling, facilitating the synthesis of complex peptides with high purity.
Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, or substrates to study enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: Peptides synthesized from this compound are explored for therapeutic applications, including the development of peptide-based drugs for cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs) and as a building block for the development of novel drug candidates.
作用机制
The mechanism of action of N-Fmoc-N-(2-methoxybenzyl)-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and 2-methoxybenzyl groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide chain elongation. Selective deprotection allows for the stepwise addition of amino acids, ensuring the correct sequence and structure of the synthesized peptide.
相似化合物的比较
N-Fmoc-glycine: Lacks the 2-methoxybenzyl protection, making it less versatile for selective deprotection.
N-Boc-N-(2-methoxybenzyl)-glycine: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc, which requires different deprotection conditions.
N-Fmoc-N-(4-methoxybenzyl)-glycine: Similar structure but with a 4-methoxybenzyl group, affecting its reactivity and deprotection profile.
Uniqueness: N-Fmoc-N-(2-methoxybenzyl)-glycine is unique due to its dual protection strategy, allowing for selective deprotection and functionalization. This makes it highly valuable in the synthesis of complex peptides, providing greater control over the synthesis process and resulting in higher purity and yield of the final peptide products.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methoxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-17(23)14-26(15-24(27)28)25(29)31-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZBLJEYZFWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
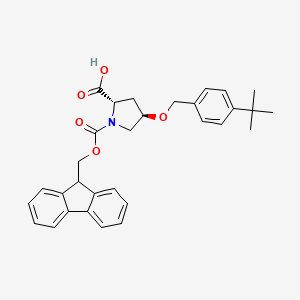
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)
